molecular formula C21H19FN2O3S2 B2740681 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 955651-99-7

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No.: B2740681
CAS No.: 955651-99-7
M. Wt: 430.51
InChI Key: INBKCDCUPZHSFD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.
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Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (CAS Number: 1251547-56-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H21_{21}FN2_2O2_2S
  • Molecular Weight : 420.5 g/mol
  • Structure : The compound consists of a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a 4-fluorophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed based on preliminary studies:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes, inhibiting their functions.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
  • Cytotoxic Effects : Initial studies suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in animal models. Studies report a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on several human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
  • Inflammation Model in Rats : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting potential use as an anti-inflammatory agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound might inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S2/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKCDCUPZHSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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